
N~3~-Ethyl-N~3~-(3-methyl-4-nitrophenyl)-beta-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-Ethyl-N~3~-(3-methyl-4-nitrophenyl)-beta-alaninamide is an organic compound that belongs to the class of beta-alaninamides This compound is characterized by the presence of an ethyl group, a 3-methyl-4-nitrophenyl group, and a beta-alaninamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-Ethyl-N~3~-(3-methyl-4-nitrophenyl)-beta-alaninamide typically involves the following steps:
Alkylation: The ethyl group is introduced via an alkylation reaction, often using ethyl bromide or ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Amidation: The final step involves the formation of the beta-alaninamide backbone through an amidation reaction. This can be achieved by reacting the nitrophenyl-ethyl compound with beta-alanine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of N3-Ethyl-N~3~-(3-methyl-4-nitrophenyl)-beta-alaninamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~3~-Ethyl-N~3~-(3-methyl-4-nitrophenyl)-beta-alaninamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium dithionite.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), concentrated nitric acid, sulfuric acid.
Major Products Formed
Reduction: Formation of N3-Ethyl-N~3~-(3-methyl-4-aminophenyl)-beta-alaninamide.
Substitution: Formation of halogenated or sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
N~3~-Ethyl-N~3~-(3-methyl-4-nitrophenyl)-beta-alaninamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N3-Ethyl-N~3~-(3-methyl-4-nitrophenyl)-beta-alaninamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~3~-Ethyl-N~3~-(3-methyl-4-aminophenyl)-beta-alaninamide
- N~3~-Ethyl-N~3~-(3-methyl-4-chlorophenyl)-beta-alaninamide
- N~3~-Ethyl-N~3~-(3-methyl-4-sulfonylphenyl)-beta-alaninamide
Uniqueness
N~3~-Ethyl-N~3~-(3-methyl-4-nitrophenyl)-beta-alaninamide is unique due to the presence of both an ethyl group and a nitro group on the aromatic ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
142155-78-0 |
|---|---|
Formule moléculaire |
C12H17N3O3 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
3-(N-ethyl-3-methyl-4-nitroanilino)propanamide |
InChI |
InChI=1S/C12H17N3O3/c1-3-14(7-6-12(13)16)10-4-5-11(15(17)18)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3,(H2,13,16) |
Clé InChI |
XIGPZBAOVSJQPI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCC(=O)N)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B12544971.png)

![5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene](/img/structure/B12544978.png)
![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)

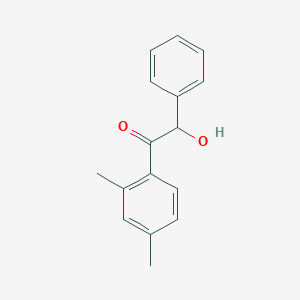
![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)
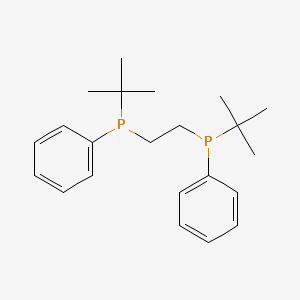

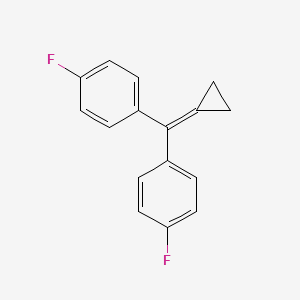
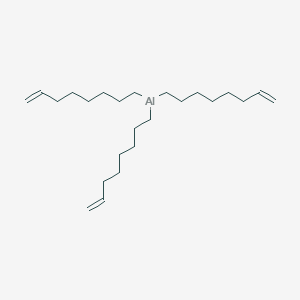
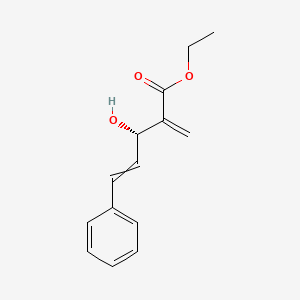
![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)
![1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12545059.png)
